Noformicin

Description

Properties

CAS No. |

155-38-4 |

|---|---|

Molecular Formula |

C8H15N5O |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

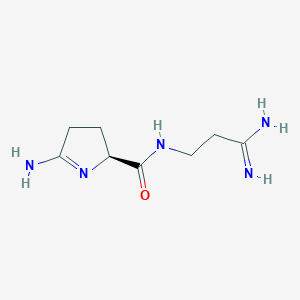

(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1 |

InChI Key |

QGFXBZOMUMWGII-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N |

Canonical SMILES |

C1CC(=NC1C(=O)NCCC(=N)N)N |

Synonyms |

(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide noformicin NOFORMICIN, (+)- noformicin, (DL)-isomer noformycin |

Origin of Product |

United States |

Foundational & Exploratory

Noformicin: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin, a naturally occurring pyrrolidine alkaloid, has garnered significant interest within the scientific community for its potent and selective inhibition of inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in various inflammatory and pathological processes, positioning this compound as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its potential as a modulator of the nitric oxide pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Discovery and Origin

This compound, also known as noformycin, was first described in the scientific literature prior to 1973, the year its chemical synthesis was reported. While the initial discovery and isolation are attributed to the fermentation of the Gram-positive bacterium Nocardia formica, a detailed account of its initial discovery remains to be fully elucidated from currently available literature. Nocardia are a genus of weakly acid-fast, catalase-positive bacilli known for their filamentous branching morphology and as producers of various secondary metabolites.[1]

More recently, in 2023, this compound was also identified as a metabolite produced by Psychrobacter faecalis, an endophyte isolated from the starfruit tree, Averrhoa carambola.[2] Psychrobacter faecalis is a Gram-negative, aerobic bacillus.[3] The discovery of this compound production in a disparate bacterial genus suggests the potential for horizontal gene transfer of its biosynthetic gene cluster or convergent evolution of the biosynthetic pathway.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic methods. It is a pyrrolidine-containing compound with the IUPAC name (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₅O | [4] |

| Molecular Weight | 197.24 g/mol | |

| IUPAC Name | (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Synonyms | Noformycin, (+)-Noformicin |

Mechanism of Action: Potent iNOS Inhibition

The primary mechanism of action of this compound is its potent and competitive inhibition of inducible nitric oxide synthase (iNOS). iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, septic shock, and neurodegenerative disorders.

This compound acts as a competitive inhibitor with respect to the substrate L-arginine. The binding of this compound to the iNOS heme group causes a high spin type I spectral perturbation, indicative of a direct interaction with the enzyme's active site.

Table 2: Quantitative Data for this compound Inhibition of iNOS

| Parameter | Value | Description |

| Kᵢ | 1.3 ± 0.3 µM | Inhibition constant, indicating the concentration required to produce half-maximum inhibition. |

| Kₔ | 1.5 ± 0.2 µM | Dissociation constant, reflecting the affinity of this compound for iNOS. |

Biosynthesis (Putative Pathway)

The complete biosynthetic pathway of this compound has not yet been experimentally elucidated. However, based on its pyrrolidine core structure, a putative pathway can be proposed drawing parallels with the known biosynthesis of other pyrrolidine alkaloids. These alkaloids are often derived from the amino acids ornithine or arginine.

A plausible biosynthetic route for this compound likely begins with the conversion of L-ornithine to putrescine, a key precursor for pyrrolidine ring formation. This is followed by a series of enzymatic reactions including methylation, oxidation, and cyclization to form the pyrrolidine ring. The subsequent amide bond formation with an agmatine-derived moiety (decarboxylated arginine) would complete the this compound scaffold.

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

Isolation of this compound from Nocardia Species (General Protocol)

The isolation of secondary metabolites from Nocardia typically involves fermentation in a suitable nutrient-rich medium followed by extraction and chromatographic purification.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Fermentation: A pure culture of the Nocardia strain is inoculated into a suitable liquid medium (e.g., soybean-mannitol broth) and incubated under aerobic conditions with shaking for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is harvested, and the mycelia are separated from the supernatant by centrifugation or filtration. The supernatant and/or the mycelial cake are then extracted with an organic solvent such as ethyl acetate to partition the bioactive compounds.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro iNOS Inhibition Assay

The inhibitory activity of this compound against iNOS can be determined by measuring the production of nitric oxide in stimulated macrophage cell lines.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Induction of iNOS: The macrophages are seeded in multi-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

Treatment: The cells are treated with varying concentrations of this compound either concurrently with or prior to stimulation.

-

Nitrite Quantification (Griess Assay): After a defined incubation period, the concentration of nitrite (a stable oxidation product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution, which reacts with nitrite to form a colored azo compound that can be quantified spectrophotometrically.

-

Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in this compound-treated cells to those in untreated (control) stimulated cells. The IC₅₀ value (the concentration of inhibitor required to reduce NO production by 50%) can then be determined.

Caption: Workflow for determining the iNOS inhibitory activity of this compound.

Future Perspectives and Conclusion

This compound represents a valuable natural product with significant therapeutic potential stemming from its potent and selective inhibition of iNOS. The elucidation of its complete biosynthetic pathway will be a critical next step, enabling the potential for synthetic biology approaches to enhance its production and generate novel analogs with improved pharmacological properties. Further preclinical studies are warranted to fully explore the in vivo efficacy and safety of this compound in various inflammatory and disease models. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic promise.

References

- 1. First case of isolation of Nocardia wallacei reported in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, (+)- | C8H15N5O | CID 130797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Noformicin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin is a naturally derived antiviral agent produced by the actinomycete Nocardia formica. Possessing a unique chemical structure featuring a pyrrolidine carboxamide core and a guanidino group, this compound has demonstrated notable activity against rhinoviruses and respiroviruses. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, physicochemical properties, and known biological activities. Due to the limited availability of recent research, this document consolidates foundational data to serve as a resource for renewed investigation into its therapeutic potential.

Chemical Structure and Properties

This compound, also known as noformycin, is formally named (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide[1]. Its chemical identity and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | Value | Source |

| Chemical Formula | C8H15N5O | [1][2] |

| Molecular Weight | 197.24 g/mol | [1][2] |

| CAS Registry Number | 155-38-4 | |

| IUPAC Name | (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Synonyms | N-(2-amidinoethyl)-5-imino-2-pyrrolidinecarboxamide; 2-[N-(2-amidinoethyl)carbamoyl]-5-iminopyrrolidine; b-(5-imino-2-pyrrolidinecarboxamido)propamidine; noformycin | |

| pKa | 9.4 | |

| Solubility | Soluble in water; somewhat soluble in organic solvents. | |

| Melting Point ((±)-Form dihydrochloride) | 252-254 °C | |

| Melting Point ((+)-Form dihydrochloride) | Decomposes at 263-264 °C | |

| Optical Rotation ([a]D25 of (+)-Form) | +8.8° (in methanol) |

Synthesis of this compound

Below is a generalized workflow representing a plausible synthetic route based on the known structure of this compound and general organic chemistry principles. This diagram is for illustrative purposes and is not derived from the original experimental protocol.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Antiviral Activity

This compound has been identified as an antiviral agent with specific activity against certain RNA viruses. Early studies demonstrated its inhibitory effects on rhinoviruses and respiroviruses. However, quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not widely reported in publicly accessible literature, which is a significant gap in understanding its potency.

Table 2: Reported Antiviral Activity of this compound

| Virus Family/Genus | Specific Viruses | Type of Activity | Source |

| Picornaviridae | Rhinovirus | Inhibition of cytopathogenic effect | |

| Paramyxoviridae | Respirovirus | Inhibition of cytopathogenic effect |

Mechanism of Action

The precise molecular mechanism of action for this compound's antiviral activity has not been fully elucidated in the available literature. The presence of the guanidino group is a notable structural feature, as other guanidine-containing compounds have been shown to possess antiviral properties. It is plausible that this compound interferes with viral replication processes, such as attachment, entry, uncoating, or nucleic acid synthesis.

Given the lack of specific mechanistic data for this compound, a generalized diagram of potential viral life cycle stages that could be targeted by an antiviral compound is presented below. This is a hypothetical representation and does not depict the confirmed mechanism of this compound.

Caption: Hypothetical intervention points for an antiviral agent in the viral life cycle.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in recent literature. The primary reference for its synthesis remains the 1973 publication by G. D. Diana in the Journal of Medicinal Chemistry. For antiviral assays, standard virological techniques such as plaque reduction assays or cytopathic effect (CPE) inhibition assays would be appropriate to quantify the antiviral efficacy of this compound.

General Protocol for a Plaque Reduction Assay:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., HeLa cells for rhinovirus) in well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing the different concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to a no-drug control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet understudied, antiviral compound. Its unique chemical structure and initial reports of activity against common respiratory viruses warrant further investigation. Future research should focus on:

-

Re-synthesis and Characterization: A full re-synthesis and thorough characterization of this compound using modern analytical techniques are essential.

-

Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of its antiviral action is a high priority. This could involve target-based screening, genetic, and biochemical approaches.

-

Quantitative Biological Profiling: Comprehensive screening against a broader panel of viruses, including contemporary clinical isolates, is needed to determine its spectrum of activity and to establish quantitative measures of potency (IC50, MIC).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource to stimulate and support renewed research into the therapeutic potential of this compound and its derivatives in the ongoing search for novel antiviral agents.

References

Noformicin's Mechanism of Action: A Technical Guide to a Potent iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin, a naturally occurring compound, has been identified as a potent and specific inhibitor of inducible nitric oxide synthase (iNOS). This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, outlining the implied signaling pathway, and providing a conceptual experimental workflow for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of iNOS inhibition.

Core Mechanism of Action: Competitive Inhibition of iNOS

This compound exerts its biological effect through the direct inhibition of inducible nitric oxide synthase (iNOS), an enzyme crucial in the inflammatory cascade. The primary mechanism is competitive inhibition with respect to the enzyme's natural substrate, L-arginine.[1] This means that this compound directly competes with L-arginine for binding to the active site of the iNOS enzyme.

The binding of this compound to the iNOS heme group is a reversible process that induces a high spin type I spectral perturbation.[1] This interaction effectively blocks the catalytic activity of iNOS, preventing the synthesis of nitric oxide (NO) and L-citrulline from L-arginine.[1] Given that excessive NO production by iNOS is implicated in various pathological conditions, including chronic inflammation and septic shock, this compound's inhibitory action presents a significant therapeutic interest.

Quantitative Inhibition Data

The potency of this compound as an iNOS inhibitor has been quantified through kinetic and binding studies. These values are crucial for understanding its efficacy and for comparative analysis with other potential inhibitors.

| Parameter | Value | Description | Reference |

| Ki (Inhibition Constant) | 1.3 ± 0.3 µM | Represents the concentration of this compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme. | [1] |

| Kd (Dissociation Constant) | 1.5 ± 0.2 µM | Measures the equilibrium between the inhibitor-enzyme complex and the dissociated components. It reflects the affinity of this compound for the iNOS heme group. | [1] |

Signaling Pathway

The inhibitory action of this compound directly impacts the signaling pathway mediated by iNOS-produced nitric oxide. By blocking NO synthesis, this compound effectively curtails the downstream effects of excessive NO, which include vasodilation, cytotoxicity, and pro-inflammatory responses.

Experimental Protocols

The characterization of this compound as an iNOS inhibitor involves standard biochemical assays. Below is a generalized workflow for such an investigation.

References

The Uncharted Territory of Noformicin Biosynthesis: A Technical Guide for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin, a pyrrolidine-containing natural product, has demonstrated potential as a potent inhibitor of inducible nitric oxide synthase (iNOS), marking it as a compound of interest for therapeutic development. Despite this, the biosynthetic pathway responsible for its production remains largely unelucidated. A recent breakthrough has identified the endophytic bacterium Psychrobacter faecalis, isolated from Averrhoa carambola, as a producer of this compound. This technical guide serves as a comprehensive resource for researchers aiming to unravel the this compound biosynthetic pathway. It consolidates the currently available, albeit limited, data, proposes a hypothetical biosynthetic route based on established biochemical principles, and provides a detailed roadmap of experimental protocols necessary for pathway elucidation and characterization. This document is intended to be a foundational tool to stimulate and guide future research into this promising natural product.

Introduction

This compound is a structurally intriguing small molecule characterized by a substituted pyrrolidine ring and an amidine functional group. Its biological activity, particularly its ability to competitively inhibit iNOS with a Ki of 1.3 ± 0.3 µM, highlights its potential as a lead compound for the development of novel anti-inflammatory and therapeutic agents. However, the lack of knowledge regarding its biosynthesis has been a significant bottleneck in its further exploration and potential biotechnological production.

The recent discovery of this compound synthesis by Psychrobacter faecalis, an endophyte of the starfruit plant (Averrhoa carambola), has provided a critical starting point for biosynthetic investigations. The availability of the Psychrobacter faecalis genome sequence in public databases is a key enabler for the bioinformatics- and molecular genetics-based approaches required to identify and characterize the this compound biosynthetic gene cluster (BGC).

This guide will first summarize the known information about this compound and its producing organism. Subsequently, a plausible, hypothetical biosynthetic pathway will be presented, drawing parallels from known enzymatic reactions involved in the formation of pyrrolidine and amidine moieties in other natural products. Finally, a comprehensive set of experimental protocols will be detailed to provide researchers with the necessary tools to validate this hypothesis and fully elucidate the this compound biosynthetic pathway.

Current State of Knowledge

The publicly available information on this compound biosynthesis is sparse. The key findings to date are summarized below.

Producing Organism

A 2023 study identified Psychrobacter faecalis, an endophytic bacterium isolated from the starfruit plant (Averrhoa carambola), as a producer of this compound. Psychrobacter is a genus of Gram-negative bacteria known for their psychrotolerance. The genome of several Psychrobacter faecalis strains are publicly available, which is a crucial resource for genome mining and identification of the this compound BGC.

Biological Activity

This compound has been identified as a potent and competitive inhibitor of recombinant human inducible nitric oxide synthase (iNOS). The reported inhibition constant (Ki) and dissociation constant (Kd) are presented in Table 1.

| Parameter | Value (µM) | Method |

| Ki (vs L-Arg) | 1.3 ± 0.3 | Enzyme kinetics |

| Kd | 1.5 ± 0.2 | Spectral perturbation |

| Table 1: Quantitative data on the inhibition of human iNOS by this compound. |

A Hypothetical this compound Biosynthetic Pathway

Based on the structure of this compound, a plausible biosynthetic pathway can be proposed, involving the formation of a pyrrolidine ring from an amino acid precursor and the subsequent installation of an amidinoethyl side chain. This hypothetical pathway is depicted in the Graphviz diagram below.

Figure 1: A hypothetical biosynthetic pathway for this compound, starting from L-glutamate and L-arginine.

Experimental Protocols for Pathway Elucidation

The following sections outline a systematic approach to identify and characterize the this compound biosynthetic pathway in Psychrobacter faecalis.

Identification of the this compound Biosynthetic Gene Cluster

The first step is to identify the putative BGC for this compound in the genome of Psychrobacter faecalis.

Figure 2: Workflow for the identification of the this compound biosynthetic gene cluster.

-

Genome Acquisition: Obtain the complete genome sequence of a confirmed this compound-producing strain of Psychrobacter faecalis from public databases such as NCBI.

-

Bioinformatic Analysis: Submit the genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or a similar tool for the prediction of secondary metabolite BGCs.

-

Candidate Cluster Identification: Analyze the antiSMASH output for BGCs that are predicted to synthesize alkaloids, non-ribosomal peptides, or other compound classes that are structurally related to this compound. Look for genes encoding enzymes such as amino acid activating enzymes, reductases, and amidotransferases.

-

Comparative Genomics: If available, compare the genome of the this compound-producing strain with that of non-producing Psychrobacter strains. The this compound BGC should be present in the producer and absent in the non-producers.

Functional Characterization of the Candidate BGC

Once a candidate BGC is identified, its role in this compound biosynthesis must be confirmed through genetic manipulation.

Protocol:

-

Construct a knockout vector: Design a suicide or integration vector containing flanking regions homologous to the target gene within the candidate BGC and a selectable marker (e.g., antibiotic resistance gene).

-

Transformation: Introduce the knockout vector into the this compound-producing Psychrobacter faecalis strain via an appropriate transformation method (e.g., electroporation, conjugation).

-

Selection of mutants: Select for transformants that have undergone homologous recombination, resulting in the disruption or deletion of the target gene.

-

Metabolite analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the metabolites and analyze by LC-MS (Liquid Chromatography-Mass Spectrometry) to compare the production of this compound. A loss of this compound production in the mutant strain confirms the involvement of the targeted gene and the BGC.

In Vitro Characterization of Biosynthetic Enzymes

To understand the function of each enzyme in the pathway, individual genes from the BGC should be expressed and the corresponding proteins purified for in vitro assays.

Protocol:

-

Gene cloning: Amplify the coding sequence of the target gene from the genomic DNA of Psychrobacter faecalis and clone it into an appropriate expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag).

-

Protein expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.

-

Protein purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

The specific assay will depend on the predicted function of the enzyme. For the hypothetical pathway, assays for the following enzyme activities would be relevant:

-

Glutamate kinase: Monitor the ATP-dependent phosphorylation of L-glutamate.

-

Amidinotransferase: Measure the transfer of an amidino group from a donor (e.g., L-arginine) to an acceptor molecule.

-

Condensation/Ligation enzyme: Detect the formation of this compound from the pyrrolidine precursor and the activated side chain.

General Assay Protocol:

-

Reaction setup: Prepare a reaction mixture containing the purified enzyme, the predicted substrate(s), necessary cofactors (e.g., ATP, Mg2+), and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Analysis: Quench the reaction and analyze the products by HPLC, LC-MS, or a specific colorimetric or spectrophotometric method.

Data Presentation and Management

Systematic data collection and organization are crucial for the successful elucidation of a biosynthetic pathway. Table 2 provides a template for organizing data from enzyme characterization studies.

| Enzyme Name | Gene Name | Substrate(s) | Product(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| Table 2: Template for summarizing kinetic and biochemical data of biosynthetic enzymes. |

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The identification of Psychrobacter faecalis as a producer and the availability of its genome sequence have opened the door for a systematic investigation. The hypothetical pathway and experimental protocols outlined in this guide provide a solid framework for initiating this research.

Unraveling the biosynthesis of this compound will not only provide fundamental insights into the enzymatic logic of natural product synthesis but will also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. The knowledge gained will be invaluable for the sustainable production of this promising molecule and for advancing the field of drug discovery and development.

A Comprehensive Guide to the Biological Activity Screening of Noformicin and Structurally Related Compounds

Introduction

Noformicin, identified chemically as (+)-2-amino-N-(2-amidinoethyl)-1-pyrroline-5-carboxamide, incorporates two key pharmacophores: a pyrroline-5-carboxamide core and a guanidino group. Both of these structural motifs are prevalent in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potential. This technical guide outlines the common biological activities associated with these chemical classes, provides detailed experimental protocols for their screening, and presents hypothetical data in a structured format to facilitate understanding and comparison.

Pyrrolidine carboxamide derivatives have been investigated for their potential as chemotherapeutic agents against various cancers, including hepatocellular carcinoma, and as inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis.[1][2] The rigid pyrrolidine ring serves as a scaffold for orienting functional groups in a precise manner to interact with biological targets.

Guanidino-containing compounds are well-known for their diverse pharmacological effects, including significant antimicrobial and anticancer properties.[3][4][5] The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic interactions with biological macromolecules such as DNA, RNA, and acidic residues in proteins, often leading to membrane disruption in microbial cells or induction of apoptosis in cancer cells.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, a hypothetical screening cascade for this compound would logically investigate its potential as an antibacterial and an anticancer agent.

Antibacterial Activity

Guanidine-containing compounds often exhibit potent antibacterial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The primary mechanism is often attributed to the electrostatic interaction of the cationic guanidinium group with the negatively charged components of the bacterial cell membrane, such as phospholipids and lipoteichoic acids. This interaction can lead to membrane depolarization, increased permeability, and eventual cell lysis.

Pyrrolidine carboxamide scaffolds can be designed to inhibit specific bacterial enzymes. For instance, certain derivatives have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, an essential enzyme in fatty acid biosynthesis.

Anticancer Activity

Both pyrrolidine carboxamide and guanidino-containing compounds have demonstrated promising anticancer activities. Guanidine derivatives can induce apoptosis in tumor cells through various mechanisms, including mitochondrial dysfunction and inhibition of the mitochondrial respiratory chain. Some guanidinium-functionalized polymers have been shown to be effective against multi-drug resistant cancer cells.

Pyrrolidine carboxamide analogues have been designed to target specific signaling pathways in cancer cells. For example, some derivatives have been shown to induce apoptosis and cell cycle arrest, potentially through the activation of protein kinase C delta (PKCδ).

Quantitative Data Presentation

The following tables present hypothetical quantitative data for a compound like this compound, illustrating how experimental results would be summarized for clear comparison.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Positive | 8 | 16 |

| Enterococcus faecalis ATCC 29212 | Positive | 16 | 32 |

| Escherichia coli ATCC 25922 | Negative | 32 | >64 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >64 |

| Mycobacterium tuberculosis H37Rv | N/A | 4 | 8 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.0 |

| A549 | Lung Carcinoma | 18.7 |

| HepG2 | Hepatocellular Carcinoma | 15.2 |

| HCT116 | Colon Carcinoma | 21.8 |

| Normal Fibroblasts (HFF-1) | Non-cancerous | >100 |

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of In Vitro Cytotoxicity (IC₅₀) using MTT Assay

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound and perform serial dilutions in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening a novel compound and a simplified representation of an apoptosis signaling pathway.

References

- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Noformicin: An Examination of In Vitro Efficacy and a Call for Further Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current, publicly available knowledge regarding the in vitro efficacy of noformicin. Despite interest in its potential biological activities, a comprehensive body of research detailing its specific mechanisms of action, robust quantitative efficacy data, and standardized experimental protocols remains largely unavailable in the public domain. This document summarizes the limited existing data and outlines the significant knowledge gaps, providing a foundation for future investigatory work.

Quantitative Data Summary

Published data on the in vitro efficacy of this compound is sparse. The available information provides qualitative or semi-quantitative insights into its antimicrobial and antiviral properties. A summary of the reported inhibitory concentrations is presented below, highlighting the need for more extensive and standardized testing.

| Target Organism | Type | Efficacy Metric (µg/mL) | Reference |

| Bacillus allii | Bacterium | 50 | [1] |

| Bacillus subtilis | Bacterium | 200 | [1] |

| Escherichia coli | Bacterium | 400 | [1] |

| Fungal Pathogens | Fungus | Activity Reported (No quantitative data) | [2] |

| Influenza A (PR8 and A2 strains) | Virus | Activity in mice reported (No in vitro quantitative data) | [3] |

Experimental Protocols

Detailed experimental protocols for assessing the in vitro efficacy of this compound are not well-documented in the available literature. For researchers initiating studies on this compound, a generalized workflow for determining its antimicrobial efficacy is proposed. This workflow represents a standard approach and would require optimization for the specific properties of this compound.

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the searched literature that elucidates the specific signaling pathways modulated by this compound or its precise mechanism of action at a molecular level. The observed antibacterial, antifungal, and antiviral effects suggest that this compound may interfere with fundamental cellular processes common to these diverse organisms, but the specific targets remain unknown.

To facilitate future research in this area, a hypothetical logical diagram illustrating the general process of identifying a compound's mechanism of action is provided below.

Caption: General logical workflow for mechanism of action studies.

Conclusion and Future Directions

The existing body of scientific literature on this compound suggests a compound with potential antimicrobial and antiviral properties. However, the available data is insufficient to form a clear understanding of its efficacy, mechanism of action, or clinical potential. There is a critical need for foundational research to address these knowledge gaps. Key areas for future investigation should include:

-

Broad-spectrum in vitro efficacy studies: Standardized antimicrobial and antiviral assays against a wide range of clinically relevant pathogens are necessary to quantify the potency and spectrum of this compound's activity.

-

Mechanism of action studies: Investigations into the molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects and for guiding any potential therapeutic development.

-

Cytotoxicity and safety profiling: Comprehensive in vitro cytotoxicity studies in various human cell lines are required to assess the therapeutic index of this compound.

The development of a robust dataset from these foundational studies will be essential to determine if this compound warrants further investigation as a potential therapeutic agent.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. inhibition-of-microbial-pathogens-and-toxicity-assessment-of-noformicin-synthesized-by-psychrobacter-faecalis-an-endophyte-of-averrhoa-carambola - Ask this paper | Bohrium [bohrium.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Noformicin: A Methodological Whitepaper

Disclaimer: As of the latest literature review, specific preliminary toxicity data for the compound "noformicin" is not publicly available. This document serves as an in-depth technical guide and methodological framework for conducting a preliminary toxicity assessment for a novel compound, using "this compound" as a representative example. The data presented herein is illustrative and intended to guide researchers, scientists, and drug development professionals in the design and interpretation of such studies.

Executive Summary

The initial safety evaluation of any new chemical entity is a critical step in the drug development pipeline. This whitepaper outlines a comprehensive strategy for the preliminary toxicity assessment of a novel compound, exemplified by "this compound." The core components of this assessment include in vitro cytotoxicity and genotoxicity assays, alongside in vivo acute toxicity studies. This guide provides detailed experimental protocols, illustrative data presented in structured tables, and visualizations of key experimental workflows and relevant signaling pathways to facilitate a thorough understanding of the preliminary toxicological profile of a new compound.

In Vitro Toxicity Assessment

In vitro assays are fundamental for the early identification of potential toxicity, providing mechanistic insights and guiding dose selection for subsequent in vivo studies.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the concentration at which a substance produces a toxic effect on cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.[1]

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines (72-hour exposure)

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver Carcinoma | 45.2 |

| HEK293 | Embryonic Kidney | 89.7 |

| A549 | Lung Carcinoma | 63.1 |

| MCF-7 | Breast Carcinoma | 78.5 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Assay

Figure 1: Workflow for an in vitro cytotoxicity assay.

Genotoxicity Assays

Genotoxicity testing is crucial for assessing the potential of a compound to cause DNA or chromosomal damage.[2] The Ames test and the in vitro micronucleus assay are standard preliminary screens.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | 10 - 100 µM | With and Without | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strain Selection: Utilize various strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.

-

Compound Preparation: Dissolve this compound in a suitable solvent.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and, for metabolic activation, a liver S9 fraction.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Culture human peripheral blood lymphocytes and stimulate them to divide.

-

Treatment: Expose the cells to this compound at various concentrations, with and without S9 metabolic activation.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Acute Toxicity Assessment

In vivo studies provide data on the systemic effects of a compound in a whole organism. An acute toxicity study is typically the first in vivo experiment performed.[]

Table 3: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (14-Day Study)

| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs |

| 0 (Vehicle) | M/F | 5/5 | 0/10 | No observable signs |

| 500 | M/F | 5/5 | 0/10 | Mild sedation, resolved within 24h |

| 1000 | M/F | 5/5 | 1/10 | Sedation, ataxia, piloerection |

| 2000 | M/F | 5/5 | 4/10 | Severe sedation, ataxia, tremors |

Estimated LD50: >1000 mg/kg and <2000 mg/kg

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Acclimatization: Acclimate healthy, young adult Sprague-Dawley rats to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[4] Body weight is recorded prior to dosing and at regular intervals throughout the study.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in organs and tissues.

Experimental Workflow: In Vivo Acute Toxicity Study

Figure 2: Workflow for an in vivo acute toxicity study.

Potential Mechanisms of Toxicity: Signaling Pathways

Understanding the molecular pathways affected by a compound can provide critical insights into its toxicological profile. For instance, many cytotoxic agents induce apoptosis.

Hypothetical Signaling Pathway: Extrinsic Apoptosis Pathway

Figure 3: A hypothetical extrinsic apoptosis signaling pathway induced by this compound.

Conclusion and Future Directions

This whitepaper provides a foundational framework for the preliminary toxicity assessment of a novel compound, exemplified by "this compound." The illustrative data and detailed protocols for in vitro and in vivo studies offer a clear path for initial safety evaluation. Based on the hypothetical data presented, "this compound" demonstrates moderate in vitro cytotoxicity and a favorable genotoxicity profile. The in vivo acute oral toxicity suggests an LD50 between 1000 and 2000 mg/kg in rats, warranting further investigation in repeat-dose toxicity studies. Future work should focus on elucidating the specific molecular mechanisms of toxicity and conducting more extensive safety pharmacology and sub-chronic toxicity studies to fully characterize the toxicological profile of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Novel Compounds: A Case Study on the Elusive Noformicin

Introduction

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current information gap on noformicin for researchers, scientists, and drug development professionals. Secondly, it provides a robust, generalized framework for determining the essential physicochemical properties of a novel or under-characterized compound, using the quest for this compound data as a guiding example. The methodologies and principles outlined herein are standard within the pharmaceutical sciences and can be applied to any new chemical entity to generate the foundational data required for further development.

Section 1: Solubility Profile Determination

A thorough understanding of a compound's solubility is critical for its formulation, delivery, and in vitro testing. Solubility is typically assessed in a range of aqueous and organic solvents relevant to pharmaceutical development.

Table 1: Representative Solubility Data Table for a Research Compound

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 | 7.4 | Data Not Available | HPLC/UV-Vis |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data Not Available | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Available | Gravimetric/HPLC |

| Ethanol | 25 | N/A | Data Not Available | Gravimetric/HPLC |

Experimental Protocol: Equilibrium Solubility Determination using HPLC

This protocol outlines a common method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound (e.g., this compound) to a series of vials, each containing a different solvent (e.g., water, PBS, DMSO, ethanol).

-

Ensure enough solid is present to achieve saturation, which can be visually confirmed by the presence of undissolved material.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any particulate matter.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

-

Calculate the solubility in mg/mL, accounting for the dilution factor.

-

Section 2: Stability Assessment

Stability studies are crucial to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.

Table 2: Representative Stability Data Table for a Research Compound

| Condition | Storage Period | Parameter | Specification | Result |

| Thermal Stability | ||||

| 40°C / 75% RH | 3 Months | Assay (%) | 95.0 - 105.0 | Data Not Available |

| Purity (%) | ≥ 98.0 | Data Not Available | ||

| pH Stability | ||||

| pH 4.0 Aqueous Buffer | 24 Hours | % Degradation | ≤ 5.0 | Data Not Available |

| pH 7.4 Aqueous Buffer | 24 Hours | % Degradation | ≤ 5.0 | Data Not Available |

| pH 9.0 Aqueous Buffer | 24 Hours | % Degradation | ≤ 5.0 | Data Not Available |

| Photostability | ||||

| ICH Option 2 (UV/Vis) | 1.2 million lux hours | Assay (%) | 95.0 - 105.0 | Data Not Available |

| Purity (%) | ≥ 98.0 | Data Not Available |

Experimental Protocols: Stability-Indicating Studies

A stability-indicating analytical method, typically HPLC, that can separate the intact compound from its degradation products is essential for these studies.

1. Thermal Stability (Accelerated Stability):

-

Store aliquots of the compound, both as a solid and in solution (e.g., in DMSO or a relevant buffer), in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% relative humidity).

-

At specified time points (e.g., 1, 3, and 6 months), withdraw samples.

-

Analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

2. pH Stability:

-

Prepare solutions of the compound in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9).

-

Incubate these solutions at a controlled temperature.

-

At various time points, analyze the solutions by HPLC to quantify the degradation of the compound over time at each pH.

-

This data can be used to generate a pH-rate profile, which helps in identifying the pH of maximum stability.

3. Photostability:

-

Expose the compound, both as a solid and in solution, to a controlled light source that provides both visible and UV radiation, as specified by ICH guideline Q1B.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, store control samples protected from light.

-

After the exposure period, analyze both the light-exposed and control samples by HPLC to assess the extent of degradation due to light.

Section 3: Experimental and Logical Workflows

Visualizing the workflow for these studies can aid in planning and execution. The following diagram illustrates a general process for characterizing the solubility and stability of a new chemical entity.

References

Unveiling the Molecular Targets of Noformicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of target identification studies for the natural product noformicin. It consolidates known interactions and outlines a strategic framework for the discovery of novel molecular targets, particularly in the context of its antiviral activity. This document is intended to serve as a practical resource, offering detailed experimental protocols, structured data presentation formats, and visual workflows to guide research efforts in elucidating the mechanism of action of this compound.

Introduction to this compound

This compound is a natural product characterized by a pyrrolidine core structure.[1][2] It has been identified as having antiviral properties, demonstrating effects against Respirovirus and Rhinovirus.[1] Furthermore, specific target identification studies have revealed that this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[3] The dual activities of this compound suggest a complex mechanism of action that warrants further investigation to fully understand its therapeutic potential.

Known Molecular Target: Inducible Nitric Oxide Synthase (iNOS)

A significant breakthrough in understanding the bioactivity of this compound was the discovery of its inhibitory effect on inducible nitric oxide synthase (iNOS).[3] Research has demonstrated that this compound acts as a potent and competitive inhibitor of recombinant human iNOS with respect to the substrate L-arginine. This interaction is characterized by reversible binding to the heme group of the enzyme.

Quantitative Analysis of this compound's Interaction with iNOS

The following table summarizes the key quantitative parameters defining the interaction between this compound and iNOS.

| Parameter | Value | Description |

| Ki | 1.3 ± 0.3 µM | Inhibition constant, indicating the potency of this compound as a competitive inhibitor. |

| Kd | 1.5 ± 0.2 µM | Dissociation constant, reflecting the affinity of this compound for the iNOS heme group. |

Experimental Protocol: iNOS Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on iNOS, based on spectrophotometric measurement of nitric oxide production.

Materials:

-

Recombinant human iNOS

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

HEPES buffer (pH 7.4)

-

Griess Reagent (for nitrite determination)

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, and BH4.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add a fixed concentration of L-arginine to all wells.

-

Initiate the reaction by adding recombinant human iNOS to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., EDTA).

-

Add Griess Reagent to each well to quantify the amount of nitrite, a stable oxidation product of nitric oxide.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

To determine the mechanism of inhibition (e.g., competitive), repeat the assay with varying concentrations of both this compound and L-arginine and analyze the data using a Lineweaver-Burk plot.

Signaling Pathway: Competitive Inhibition of iNOS

References

Noformicin Analogues and Derivatives: A Survey of a Sparsely Explored Chemical Space

A comprehensive review of the scientific literature reveals a notable scarcity of research dedicated to the synthesis and biological evaluation of noformicin analogues and derivatives. While the parent compound, this compound, has been identified and shown to possess certain biological activities, a systematic exploration of its chemical space through the generation and testing of analogues remains largely undocumented. This technical guide summarizes the available information on this compound and highlights the significant gaps in the current understanding of its structure-activity relationships and therapeutic potential.

This compound: The Parent Compound

This compound, also known as noformycin, is a natural product with a pyrrolidine-based chemical structure.[1][2] Its IUPAC name is (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Biological Activity of this compound

Early studies have indicated that this compound exhibits both antiviral and antibacterial properties.

Antiviral Activity

A study investigating the in vivo antiviral properties of various compounds found that DL-noformicin was significantly active against the influenza virus.[3] The research, which screened 156 biologically active compounds, identified DL-noformicin as one of two compounds with notable efficacy against influenza virus in Swiss mice.[3] The evaluation criteria included an increase in the number of survivors, mean survival time, and a reduction in virus-induced lung consolidation.[3] Another early publication also mentions the antiviral activity of noformycin against Respirovirus and Rhinovirus.

Antibacterial Activity

The initial research on the synthesis of noformycin also reported its antibacterial activity, though specific details on the bacterial strains and the extent of activity are limited in the available abstracts.

This compound Analogues and Derivatives: The Unexplored Frontier

Despite the initial discovery of its biological activity, the scientific literature lacks substantial research on the synthesis and evaluation of this compound analogues and derivatives. A thorough search did not yield any studies that systematically modified the this compound scaffold to explore its structure-activity relationship (SAR).

The absence of such research means that critical information for drug development is missing, including:

-

Key Pharmacophoric Features: The specific parts of the this compound molecule responsible for its antiviral and antibacterial effects have not been elucidated.

-

Potency and Selectivity: Without analogues, it is unknown if the potency of this compound can be improved or if its activity can be targeted towards specific viruses or bacteria.

-

Pharmacokinetic Properties: There is no data on how modifications to the this compound structure might affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its biological effects remain unknown.

Experimental Protocols and Data

Consistent with the lack of research on this compound analogues, there are no detailed experimental protocols available for their synthesis or biological testing. The early studies that mention this compound do not provide comprehensive methodological details in their abstracts. Furthermore, no quantitative data, such as IC50 or MIC values from a series of analogues, could be found to be summarized in tabular form.

Signaling Pathways and Experimental Workflows

Due to the limited understanding of this compound's mechanism of action, there is no information regarding the signaling pathways it may modulate. Consequently, it is not possible to create diagrams of affected signaling pathways or detailed experimental workflows for the study of this compound and its derivatives.

Conclusion and Future Directions

The field of this compound analogues and derivatives represents a significant and unexplored area of medicinal chemistry. The initial findings of antiviral and antibacterial activity in the parent compound suggest that this chemical scaffold could be a valuable starting point for the development of new therapeutic agents.

Future research efforts should be directed towards:

-

Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable the generation of analogues.

-

Analogue Synthesis: Systematically synthesizing a library of this compound derivatives with modifications at various positions of the pyrrolidine ring and the side chain.

-

Biological Screening: Evaluating the synthesized analogues in a battery of antiviral and antibacterial assays to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: Investigating the molecular targets of the most potent analogues to understand their mechanism of action.

-

Pharmacokinetic Profiling: Assessing the drug-like properties of lead compounds to determine their potential for further development.

References

An In-depth Technical Guide to Noformicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin, a pyrrolidine-containing natural product, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its core chemical properties, including its CAS number and IUPAC name. While detailed experimental data on its synthesis, mechanism of action, and effects on cellular signaling pathways are limited in publicly accessible literature, this document consolidates the available information and outlines general methodologies relevant to its study.

Chemical Identity

This compound is chemically identified as follows:

| Identifier | Value | Citation |

| CAS Number | 155-38-4 | [1] |

| IUPAC Name | (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | [1] |

| Molecular Formula | C₈H₁₅N₅O | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

Synthesis

A generalized workflow for the chemical synthesis of a natural product like this compound would typically involve the following stages:

Caption: A generalized workflow for chemical synthesis.

Biological Activity and Mechanism of Action

This compound has been noted for its antiviral activity. However, specific details regarding its mechanism of action are not well-documented in the available literature. To elucidate the mechanism of action of a novel antiviral compound, a series of experiments would typically be conducted.

General Experimental Protocols for Antiviral Activity Screening

Standard assays to determine the antiviral efficacy of a compound like this compound include:

-

Plaque Reduction Assay: This assay assesses the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is a key measure of its potency.

-

Yield Reduction Assay: This assay measures the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.

-

Cytotoxicity Assay: It is crucial to determine the concentration of the compound that is toxic to the host cells (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is an important indicator of the compound's therapeutic potential.

A hypothetical experimental workflow for antiviral testing is presented below:

Caption: Workflow for in vitro antiviral activity testing.

Cellular Signaling Pathways

The interaction of a bioactive compound with cellular signaling pathways is fundamental to its mechanism of action. For an antiviral agent, this could involve interference with pathways essential for viral entry, replication, or egress. Common signaling pathways that are often modulated by external agents and are critical in cellular processes include the MAPK, PI3K/Akt, and NF-κB pathways.

A simplified representation of a generic signaling pathway is shown below:

Caption: A generic cell signaling cascade.

To investigate the effect of this compound on specific signaling pathways, researchers would typically employ techniques such as Western blotting to detect changes in the phosphorylation status of key signaling proteins, or reporter gene assays to measure the activity of transcription factors.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of drug discovery. While its fundamental chemical identity is established, a significant gap exists in the understanding of its biological properties. Future research should focus on:

-

Detailed Synthesis and Analog Generation: Elucidation and optimization of the synthetic route to allow for the generation of analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Comprehensive in vitro and in vivo studies to pinpoint the molecular target(s) and the precise mechanism by which this compound exerts its antiviral effects.

-

Signaling Pathway Analysis: In-depth investigation of the impact of this compound on various cellular signaling pathways to understand its broader cellular effects and potential off-target activities.

The pursuit of these research avenues will be critical in determining the therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide to Noformicin for the Research Community

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Noformicin is characterized by a pyrrolidine ring structure with carboxamide and amidinoethyl functional groups. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₅O | PubChem |

| Molecular Weight | 197.24 g/mol | PubChem |

| CAS Number | 155-38-4 | PubChem |

| IUPAC Name | (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | PubChem |

| Synonyms | Noformycin, (+)-Noformicin, DL-Noformicin | PubChem |

Commercial Availability

Synthesis of this compound

The original synthesis of this compound was reported by G. D. Diana in the Journal of Medicinal Chemistry in 1973.[2][3] While the full experimental details from the original publication are not readily accessible online, the publication serves as the primary reference for its chemical synthesis. Researchers seeking to synthesize this compound should consult this publication.

Reference: Diana, G. D. A synthesis of noformycin. J. Med. Chem.1973 , 16 (7), 857-859.[2]

Biological Activity

This compound has been shown to possess two primary biological activities: antiviral effects, particularly against rhinoviruses, and inhibition of inducible nitric oxide synthase (iNOS).

Antiviral Activity

This compound has been identified as an antiviral agent with activity against several viruses, including mumps virus, Newcastle disease virus, and influenza A and B viruses in murine models.[1] Its most cited antiviral application is against rhinoviruses, the primary cause of the common cold.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound is also a known inhibitor of inducible nitric oxide synthase (iNOS). This enzyme is involved in the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles, including in the inflammatory response to viral infections.

Experimental Protocols

Antiviral Susceptibility Assay (General Protocol for Rhinovirus)

This protocol is a generalized procedure for determining the antiviral activity of a compound against rhinovirus and would require optimization for this compound.

-

Cell Culture: H1-HeLa cells are seeded in 96-well plates and incubated to form a monolayer.

-

Virus Inoculation: A known titer of rhinovirus (e.g., RV-14) is prepared, and serial dilutions of this compound are added to the virus inoculum.

-

Infection: The cell monolayers are washed, and the virus-Noformicin mixtures are added to the wells.

-

Incubation: The plates are incubated at 33°C to allow for viral replication.

-

Assessment of Cytopathic Effect (CPE): After a set incubation period (e.g., 72 hours), the cells are observed microscopically for virus-induced CPE. The concentration of this compound that inhibits CPE by 50% (IC50) is determined.

-

Cell Viability Assay: In parallel, a cell viability assay (e.g., neutral red uptake) is performed to assess the cytotoxicity of this compound at the tested concentrations.

iNOS Inhibition Assay (General Protocol)

This is a general protocol for measuring the inhibition of iNOS activity.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable oxidation product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The reduction in nitrite production in the presence of this compound is used to calculate the IC50 for iNOS inhibition.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its antiviral effects have not been fully elucidated. However, based on its known activities, two potential, interconnected pathways can be proposed.

Proposed Antiviral Mechanism via Inhibition of Rhinovirus Replication

The primary antiviral mechanism of this compound against rhinoviruses is likely the inhibition of viral replication. The general lifecycle of a rhinovirus involves attachment to the host cell, entry via endocytosis, uncoating and release of the viral RNA genome, translation of viral polyprotein, replication of viral RNA, assembly of new virions, and release from the cell. This compound may interfere with one or more of these steps.

Proposed Mechanism of Action via iNOS Inhibition

Nitric oxide produced by iNOS can have both pro- and anti-viral effects depending on the virus and the host cell environment. In some viral infections, NO can inhibit viral replication by S-nitrosylating viral proteins, such as proteases, which are essential for the viral life cycle. By inhibiting iNOS, this compound would reduce NO production. The net effect on viral replication would depend on the specific role of NO in the context of a rhinovirus infection. It is plausible that by modulating the host's inflammatory response through iNOS inhibition, this compound could create a less favorable environment for viral propagation.

Conclusion

This compound is a compound with intriguing antiviral and enzyme-inhibitory properties that warrants further investigation. The lack of commercial availability presents a significant hurdle for researchers. This guide consolidates the available technical information to facilitate future studies into its synthesis, biological activities, and mechanisms of action. The proposed signaling pathways provide a framework for designing experiments to elucidate its precise role in inhibiting viral replication and modulating the host immune response. Further research, including obtaining the full experimental details of its synthesis and conducting detailed mechanistic studies, is essential to fully understand and potentially exploit the therapeutic potential of this compound.

References

Noformicin safety data sheet (SDS) information

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete, official Safety Data Sheet (SDS) for Noformicin was not found in publicly available resources. The information herein is compiled from chemical databases and research literature and should not be substituted for a certified SDS. All laboratory work should be conducted under the supervision of a qualified professional, following established safety protocols for handling compounds with unknown toxicity.

Chemical Identification and Nomenclature

This compound is an antiviral agent produced by the bacterium Nocardia formica.[1] It is also known by the synonym Noformycin.[1][2] The following table summarizes its key identifiers.

| Identifier Type | Value | Reference |